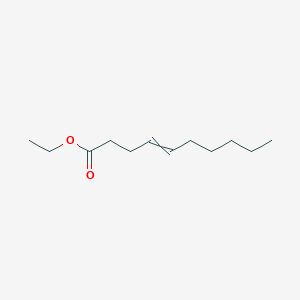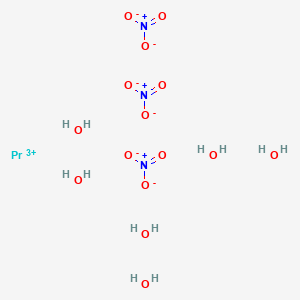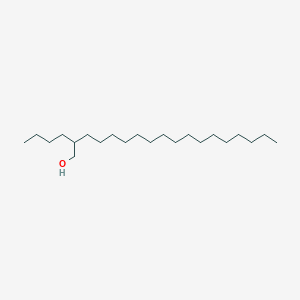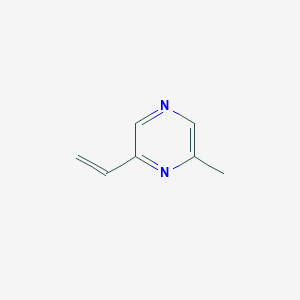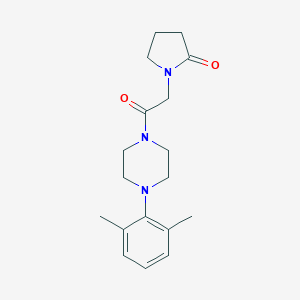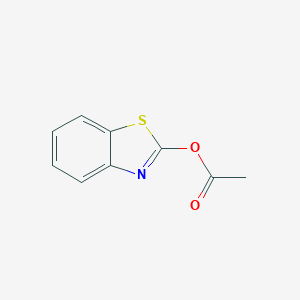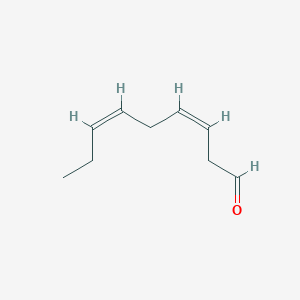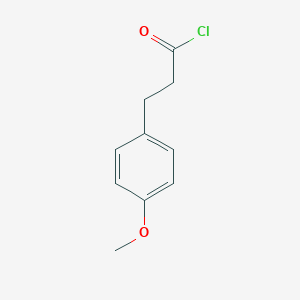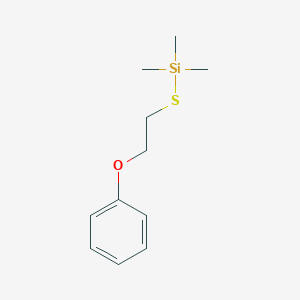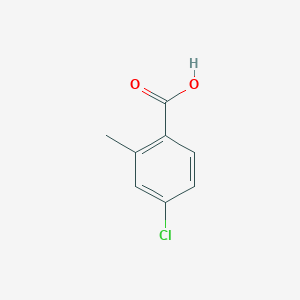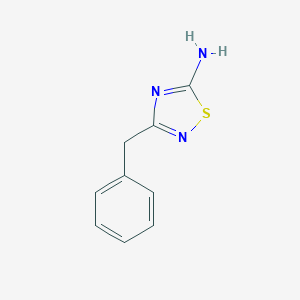
Tri-tert-butoxychlorosilane
描述
Tri-tert-butoxychlorosilane is a chemical compound that is part of the alkoxysilane family. It is synthesized through the reaction of silicon tetrachloride with tributoxysilanol in the presence of a base such as pyridine. This compound is a precursor to various siloxane polymers and can undergo hydrolysis to form tributoxysiloxysilanols, which are of interest in materials science and organic synthesis .
Synthesis Analysis
The synthesis of tri-tert-butoxychlorosilane involves the reaction of silicon tetrachloride with tributoxysilanol. The presence of pyridine is crucial as it acts as a base to facilitate the reaction. The resulting tributoxysiloxychlorosilanes can further react under hydrolytic conditions to yield tributoxysiloxysilanols. Aniline can be used as a hydrogen chloride acceptor to obtain tri-t-butoxysiloxysilanetriol under mild conditions. Excess water and pyridine can lead to the formation of resinous products that can be processed into powders or glassy solids with varying molecular weights .
Molecular Structure Analysis
The molecular structure of tri-tert-butoxychlorosilane and related compounds has been characterized using various spectroscopic methods. For instance, tert-butoxysilanols have been studied in both solution and solid states using NMR spectroscopy, IR spectroscopy, and electrospray mass spectrometry. X-ray diffraction has been employed to determine the crystal structures of some of these compounds, revealing the incorporation of tert-butoxy groups into the hydrogen bonding network, which is a key feature of their structures .
Chemical Reactions Analysis
Tri-tert-butoxychlorosilane can participate in a variety of chemical reactions. For example, it can react with potassium pseudohalides in the presence of a crown ether to yield tri-tert-butylsilicon pseudohalides. These compounds have been characterized by their IR, 1H NMR, and mass spectra . Additionally, tri-tert-butoxychlorosilane can be converted into [tri(tert-butoxy)silyl]methylmagnesium chloride through a reaction with chloromethyltrichlorosilane followed by treatment with magnesium .
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-tert-butoxychlorosilane derivatives have been extensively studied. These compounds exhibit stability under certain conditions but can undergo self-condensation or disproportionation reactions. Their solubility in organic solvents and their ability to form stable complexes with metals, as demonstrated by the synthesis of a silanethiolate complex of gold, are notable properties. The molecular weights of the polymers formed from these compounds can vary significantly, indicating a range of polymeric structures .
科学研究应用
1. Key Intermediates in the Sol–Gel Process
Tri-tert-butoxychlorosilane has been studied as a model compound for labile intermediates in the sol–gel process. The controlled condensation of related compounds provides insights into the synthesis of complex silicate structures. This research is significant for materials science, particularly in the development of novel silica-based materials (Beckmann et al., 2003).
2. Formation of Tri-tert-butylsilicon Pseudohalides
Tri-tert-butoxychlorosilane reacts with potassium pseudohalides to form tri-tert-butylsilicon pseudo-halides. These compounds are characterized for their potential use in various chemical processes, expanding the understanding of silicon chemistry (Weidenbruch & Pesel, 1978).
3. Formation of [Tri(tert-butoxy)silyl]methylmagnesium Chloride
The reaction of potassium tert-butoxide with chloromethyltrichlorosilane leads to tri(tert-butoxy)chloromethylsilane, which further reacts with magnesium to form [tri(tert-butoxy)silyl]methylmagnesium chloride. This research provides valuable information for the synthesis of organometallic compounds (Bykova et al., 2012).
4. Application in Hydrosilylation of Olefins
Tri-tert-butoxychlorosilane has been studied in the context of catalyzing the hydrosilylation of olefins. This research is important in organic synthesis, particularly in the development of new catalytic methods (Eaborn et al., 1971).
5. Development of Novel Silane Coupling Agents
Research on tri-tert-butoxychlorosilane has contributed to the development of new macromolecular silane coupling agents. These agents are significant for surface treatment of inorganic particles and metals, enhancing their compatibility with organic materials (Yamamoto & Ohata, 1996).
安全和危害
Tri-tert-butoxychlorosilane is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing suitable protective clothing, gloves, and eye/face protection, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .
属性
IUPAC Name |
chloro-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYRRMYZCJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500022 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butoxychlorosilane | |
CAS RN |
18105-64-1 | |
| Record name | Tri-tert-butoxy(chloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butoxy)chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



